3-Amino-3-ethylpyrrolidin-2-one chemical structure and physical properties
3-Amino-3-ethylpyrrolidin-2-one chemical structure and physical properties
An In-depth Technical Guide to 3-Amino-3-ethylpyrrolidin-2-one: Structure, Properties, Synthesis, and Applications
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its role in a multitude of FDA-approved drugs.[1][2][3] Its non-planar, sp³-rich structure allows for a thorough exploration of three-dimensional pharmacophore space, which is critical for enhancing binding affinity, selectivity, and pharmacokinetic profiles.[4] Within this class, the pyrrolidin-2-one (γ-lactam) core is a particularly significant substructure.
This guide provides a comprehensive technical overview of a specific, non-commercial derivative: 3-Amino-3-ethylpyrrolidin-2-one . While data on this precise molecule is limited, this document, written from the perspective of a Senior Application Scientist, synthesizes information from analogous structures and fundamental chemical principles to offer a robust profile for researchers and drug development professionals. We will explore its structure, predicted properties, a plausible synthetic strategy, potential applications as a constrained amino acid mimetic, and essential safety considerations.
Chemical Identity and Structure
IUPAC Name and Identifiers
The systematic IUPAC name for this compound is 3-Amino-3-ethylpyrrolidin-2-one . It is a chiral molecule containing a quaternary stereocenter at the C3 position.
| Identifier | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | PubChem |
| Molecular Weight | 128.17 g/mol | PubChem |
| CAS Number | Not readily available | - |
| Canonical SMILES | CCC1(C(=O)NCC1)N | - |
| InChI Key | (Predicted) | - |
Note: Molecular formula and weight are identical to its isomer, 3-Amino-1-ethylpyrrolidin-2-one.
Molecular Structure
The structure features a five-membered lactam ring with a primary amine and an ethyl group attached to the same carbon atom (C3), creating a chiral quaternary center.
Stereochemistry
The C3 carbon is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images: (S)-3-Amino-3-ethylpyrrolidin-2-one and (R)-3-Amino-3-ethylpyrrolidin-2-one. The specific stereoisomer will dictate its biological activity and interaction with chiral targets like enzymes and receptors. Stereoselective synthesis is therefore crucial for any application in drug development.[2]
Predicted Physicochemical and Spectroscopic Properties
Experimental data for this specific compound is not publicly available. The following properties are predicted based on its structure and data from analogous compounds like N-ethylpyrrolidone and other amino pyrrolidinones.
Physicochemical Properties
| Property | Predicted Value | Rationale/Notes |
| Appearance | Off-white to light yellow solid | Similar amino-pyrrolidinones are solids at room temperature.[5] |
| Melting Point | 120-150 °C | Highly dependent on crystalline form; likely higher than simple pyrrolidines due to hydrogen bonding (amine and amide N-H). |
| Boiling Point | > 250 °C (decomposes) | High boiling point expected due to polarity and hydrogen bonding. Data for related compounds show high boiling points, often measured under vacuum.[6][7] |
| Solubility | Soluble in water, methanol, DMSO | The presence of polar amine and amide groups suggests good solubility in polar protic solvents.[8][9] |
| pKa | ~8.5-9.5 (for the NH₂ group) | Typical for a primary amine adjacent to a quaternary carbon. The lactam nitrogen is non-basic. |
| LogP | -0.5 to 0.5 | The hydrophilic amine and amide are balanced by the six-carbon backbone. The calculated XLogP3 for the 1-ethyl isomer is -0.7. |
Predicted Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Ethyl Group: A triplet (~0.8-1.0 ppm) and a quartet (~1.6-1.8 ppm). Ring CH₂: Complex multiplets (~1.9-2.2 ppm for C4-H and ~3.2-3.4 ppm for C5-H). NH₂ Protons: A broad singlet (variable, ~1.5-3.0 ppm). NH Proton: A broad singlet (~7.0-8.0 ppm). |
| ¹³C NMR | Carbonyl (C=O): ~175-180 ppm. Quaternary Carbon (C3): ~60-65 ppm. Ethyl Group: ~8-10 ppm (CH₃) and ~30-35 ppm (CH₂). Ring Carbons: ~30-35 ppm (C4) and ~45-50 ppm (C5). |
| IR Spectroscopy | N-H Stretch (Amine): Two bands at ~3300-3400 cm⁻¹. N-H Stretch (Amide): A broad band at ~3200 cm⁻¹. C=O Stretch (Amide): A strong, sharp band at ~1670-1690 cm⁻¹. C-H Stretch: ~2850-2960 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 128. Key Fragments: Loss of ethyl group (m/z = 99), loss of NH₂ (m/z = 112), and other characteristic ring fragmentation patterns. |
Synthesis and Manufacturing
A robust and stereocontrolled synthesis is paramount for producing this molecule for research purposes. While no specific protocol for this compound is published, a logical approach can be designed based on established methods for synthesizing substituted pyrrolidinones.[10][11]
Retrosynthetic Analysis and Proposed Strategy
The key challenge is the construction of the C3 quaternary stereocenter bearing both an amine and an ethyl group. A plausible strategy involves the conjugate addition of an ethyl group to a dehydroamino acid precursor, followed by cyclization. An alternative, outlined below, is a modified Strecker synthesis starting from a keto-pyrrolidinone precursor.
Caption: Retrosynthetic analysis for 3-Amino-3-ethylpyrrolidin-2-one.
Experimental Protocol: Proposed Synthesis of (rac)-3-Amino-3-ethylpyrrolidin-2-one
This protocol is a hypothetical, yet chemically sound, procedure designed to be self-validating at each major step through standard analytical techniques.
Step 1: Synthesis of N-Boc-pyrrolidine-2,3-dione
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Protect the nitrogen of commercially available 3-hydroxypyrrolidin-2-one with a Boc group using Di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane (DCM).
-
Purify the resulting N-Boc-3-hydroxypyrrolidin-2-one by column chromatography.
-
Oxidize the secondary alcohol to a ketone using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation. The choice of a non-acidic oxidant is critical to prevent Boc-group cleavage.
-
Monitor the reaction by TLC until the starting material is consumed. Purify the target N-Boc-pyrrolidine-2,3-dione product via chromatography.
Step 2: Grignard Addition of Ethyl Group
-
Dissolve the N-Boc-pyrrolidine-2,3-dione in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Add ethylmagnesium bromide (EtMgBr, ~1.1 equivalents) dropwise. The causality here is that the Grignard reagent will preferentially attack the more electrophilic ketone at C3 over the lactam carbonyl at C2.
-
Allow the reaction to stir for 2-3 hours at -78 °C, then quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product, N-Boc-3-ethyl-3-hydroxypyrrolidin-2-one, with ethyl acetate. Purify via column chromatography.
Step 3: Azide Substitution and Reduction
-
Convert the tertiary alcohol to a leaving group. A robust method is to use diphenylphosphoryl azide (DPPA) with a base like DBU in a one-pot azidation reaction (Mitsunobu-type conditions). This directly yields N-Boc-3-azido-3-ethylpyrrolidin-2-one.
-
The azide is then reduced to the primary amine. A standard and reliable method is hydrogenation using Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere in a solvent like methanol or ethanol.
-
Monitor the reduction by TLC or LC-MS until the azide intermediate is fully consumed.
Step 4: Deprotection
-
Remove the Boc protecting group by treating the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid (HCl) in dioxane.
-
After stirring for 1-2 hours at room temperature, evaporate the solvent and excess acid under reduced pressure.
-
The final product, 3-Amino-3-ethylpyrrolidin-2-one, can be isolated as its hydrochloride salt, which is often more stable and crystalline.
Caption: Proposed workflow for the synthesis of 3-Amino-3-ethylpyrrolidin-2-one.
Applications in Research and Drug Development
The true value of 3-Amino-3-ethylpyrrolidin-2-one lies in its potential as a specialized building block in drug discovery. The pyrrolidine scaffold itself is a key component in drugs targeting a wide range of conditions.[1][2]
-
Constrained Peptidomimetics: As a cyclic, quaternary α-amino acid analogue, this molecule can be incorporated into peptide chains to induce specific secondary structures (e.g., turns or helices). This conformational constraint can significantly enhance binding affinity, selectivity, and metabolic stability compared to flexible, natural peptide ligands.
-
Scaffold for Combinatorial Chemistry: The primary amine serves as a versatile handle for derivatization. It can be acylated, alkylated, or used in reductive amination to generate large libraries of novel compounds for high-throughput screening against various biological targets.
-
CNS-Active Agents: Many small molecules containing the pyrrolidine ring exhibit activity in the central nervous system. The rigid structure and polarity of this compound make it an interesting candidate for exploring novel anticonvulsant, nootropic, or antipsychotic agents.
-
Enzyme Inhibitors: The defined 3D orientation of the amino and ethyl groups can be exploited to design potent and selective enzyme inhibitors, for example, targeting proteases or transferases where a constrained amino acid might fit into a specific pocket.
Caption: Logical pathway from building block to potential drug lead.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for 3-Amino-3-ethylpyrrolidin-2-one. However, based on data for structurally related amino-pyrrolidines and alkyl amines, the following hazards should be assumed.[12][13]
| Hazard Class | Precautionary Statement | GHS Pictogram |
| Acute Toxicity | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation. May cause severe burns with prolonged contact. | GHS07 (Exclamation Mark) |
| Eye Damage/Irritation | H319: Causes serious eye irritation or damage. | GHS07 (Exclamation Mark) |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal. Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Amino-3-ethylpyrrolidin-2-one represents a promising yet underexplored chemical entity. Its rigid, chiral structure makes it a highly valuable building block for the synthesis of conformationally constrained peptides and novel small molecule libraries. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework for its properties, synthesis, and potential applications. For researchers in medicinal chemistry and drug discovery, this molecule offers a unique tool to create compounds with potentially superior potency, selectivity, and pharmacokinetic profiles, making it a worthy candidate for further investigation.
References
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PubChem. (n.d.). 3-Amino-1-ethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2004). A Flexible Approach to (S)-3Amino2-pyrrolidinone Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Pyrrolidine-2-Ones Obtained by Cyclizations. In Molecules. Retrieved from [Link]
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MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. In Molecules. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-ethylpyrrolidin-2-one. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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Angene. (n.d.). (R)-3-Amino-2-pyrrolidone Hydrochloride. Retrieved from [Link]
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